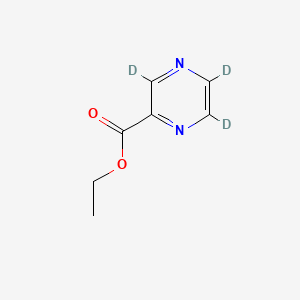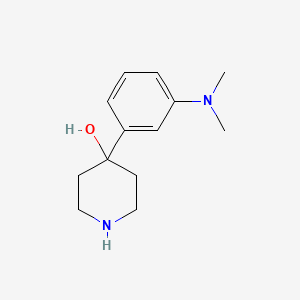
4-(3-(Dimethylamino)phenyl)piperidin-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(Dimethylamino)phenyl)piperidin-4-OL is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals and organic compounds
Méthodes De Préparation
The synthesis of 4-(3-(Dimethylamino)phenyl)piperidin-4-OL can be achieved through several synthetic routes. One common method involves the reaction of 3-(dimethylamino)benzaldehyde with piperidine under specific conditions . The reaction typically requires a catalyst, such as a rhodium (I) complex, and pinacol borane to achieve highly diastereoselective products . Industrial production methods may involve the hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst .
Analyse Des Réactions Chimiques
4-(3-(Dimethylamino)phenyl)piperidin-4-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles . For example, the compound can be oxidized to form corresponding ketones or reduced to form amines. Substitution reactions may involve the replacement of the dimethylamino group with other functional groups, leading to the formation of diverse derivatives .
Applications De Recherche Scientifique
4-(3-(Dimethylamino)phenyl)piperidin-4-OL has several scientific research applications. In chemistry, it is used as a building block for the synthesis of complex organic molecules . In biology and medicine, piperidine derivatives are known for their pharmacological activities, including anticancer, antiviral, and antimicrobial properties . The compound is also used in the development of new drugs and therapeutic agents . Additionally, it finds applications in the pharmaceutical industry for the synthesis of various active pharmaceutical ingredients .
Mécanisme D'action
The mechanism of action of 4-(3-(Dimethylamino)phenyl)piperidin-4-OL involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with various receptors and enzymes in the body, leading to their pharmacological effects . For example, they may inhibit the activity of certain enzymes or modulate the function of receptors involved in cellular signaling pathways . The exact mechanism of action may vary depending on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
4-(3-(Dimethylamino)phenyl)piperidin-4-OL can be compared with other similar compounds, such as piperidine, pyridine, and piperazine derivatives . While all these compounds share a common piperidine nucleus, they differ in their functional groups and pharmacological activities. For example, piperidine derivatives are known for their broad range of biological activities, whereas pyridine derivatives are often used as solvents and intermediates in organic synthesis . Piperazine derivatives, on the other hand, are commonly used as anthelmintic agents .
Propriétés
Formule moléculaire |
C13H20N2O |
|---|---|
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
4-[3-(dimethylamino)phenyl]piperidin-4-ol |
InChI |
InChI=1S/C13H20N2O/c1-15(2)12-5-3-4-11(10-12)13(16)6-8-14-9-7-13/h3-5,10,14,16H,6-9H2,1-2H3 |
Clé InChI |
PWOAPZXQEPXRPG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=CC(=C1)C2(CCNCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


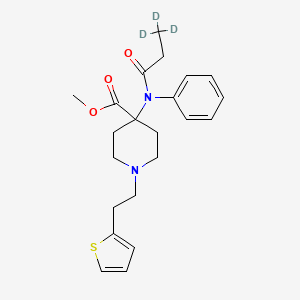

![2-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methylacetamide](/img/structure/B13444700.png)
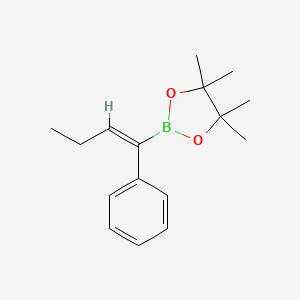

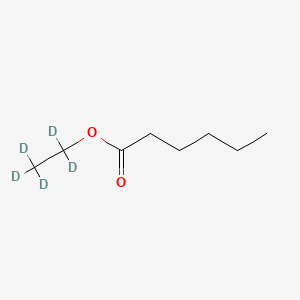


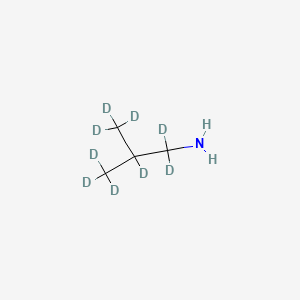
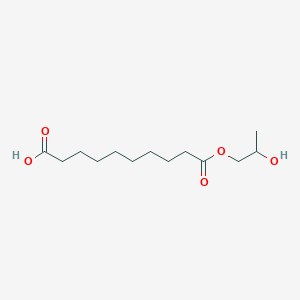
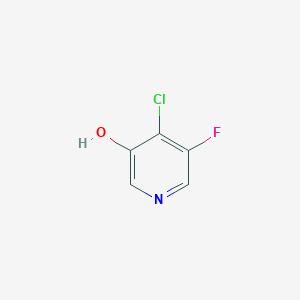
![(2S)-2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13444763.png)

